molecular formula C9H19Cl2F3N2 B1448476 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride CAS No. 1803590-17-1

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

Cat. No. B1448476
M. Wt: 283.16 g/mol
InChI Key: KGNVXMFTVAYCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethan-1-amine dihydrochloride, commonly referred to as TFEPAD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is an intriguing molecule due to its unique chemical structure and its wide range of potential applications.

Scientific Research Applications

  • Kinetics and Mechanism Studies : Research by Jarczewski, Schroeder, and Dworniczak (1986) delved into the reaction kinetics and mechanisms involving piperidine-based compounds similar to 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride. They focused on the reactions in different solvents, providing insights into the complex pathways and the influence of solvent types on these reactions (Jarczewski, Schroeder, & Dworniczak, 1986).

  • Synthesis and Antibacterial Activity : The work of Merugu, Ramesh, and Sreenivasulu (2010) highlights the synthesis of piperidine-containing compounds and their potential antibacterial properties. Their research demonstrates the versatility of these compounds in creating new structures with possible medicinal applications (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Pharmaceutical Synthesis : Mapes and Mani (2007) reported on the synthesis of piperidin-4-yl-substituted compounds, showcasing methods for creating pharmaceutical building blocks. This research underscores the importance of compounds like 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride in developing new drugs (Mapes & Mani, 2007).

  • Conformational Analysis and Crystal Structure : The study by Ribet et al. (2005) offers a comprehensive analysis of the conformation and crystal structure of a similar piperidin-based compound. This research is crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various scientific fields (Ribet et al., 2005).

  • Antitumor Activity Evaluation : Yurttaş et al. (2014) explored the antitumor potential of 1,2,4-triazine derivatives bearing a piperazine amide moiety, demonstrating the relevance of piperidine-based compounds in cancer research. Their findings contribute to the ongoing search for effective cancer treatments (Yurttaş et al., 2014).

properties

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2.2ClH/c1-7(13)8-2-4-14(5-3-8)6-9(10,11)12;;/h7-8H,2-6,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVXMFTVAYCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
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1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

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